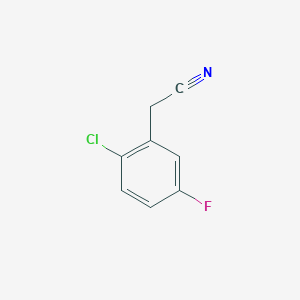

2-Chloro-5-fluorophenylacetonitrile

Übersicht

Beschreibung

2-Chloro-5-fluorophenylacetonitrile is an organic compound with the chemical formula C8H5ClFN. It is a colorless to pale yellow crystalline solid, soluble in organic solvents such as chloroform, dimethylformamide, and ethanol . This compound is used in various chemical syntheses and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloro-5-fluorophenylacetonitrile can be synthesized through several methods. One common method involves the reaction of 2-chloro-5-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the nitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-fluorophenylacetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenylacetonitriles.

Oxidation: Formation of carboxylic acids or amides.

Reduction: Formation of primary amines.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2-Chloro-5-fluorophenylacetonitrile serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, facilitating the formation of new compounds.

- Oxidation and Reduction Reactions : It can undergo oxidation to form carboxylic acids or amides and reduction to yield primary amines.

Biological Applications

In biological research, this compound is employed as a probe in biochemical assays and studies of enzyme-catalyzed reactions. Its ability to interact with biological molecules makes it valuable for:

- Enzyme Inhibition Studies : It can be used to investigate the inhibition mechanisms of various enzymes.

- Drug Development : As a precursor in synthesizing potential therapeutic agents, it plays a role in developing new medications targeting specific diseases .

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry for its potential therapeutic applications. It is involved in synthesizing:

- Anticancer Agents : Research indicates that derivatives of this compound may enhance the efficacy of existing cancer treatments by acting on specific molecular targets .

- Selective Serotonin Reuptake Inhibitors (SSRIs) : Its derivatives have shown promise in binding selectively to serotonin transporters, which is crucial for developing antidepressant medications .

Industrial Applications

In industrial contexts, this compound is utilized for producing specialty chemicals and materials. Its applications include:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : It is used as a building block for synthesizing various APIs, particularly those involving fluorinated compounds .

- Development of Agrochemicals : The compound's reactivity allows it to be incorporated into formulations aimed at pest control and crop protection .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemical Synthesis | Intermediate for pharmaceuticals and agrochemicals | Facilitates diverse chemical reactions |

| Biological Research | Probe in biochemical assays | Enhances understanding of enzyme mechanisms |

| Medicinal Chemistry | Precursor for anticancer agents | Potential to improve treatment efficacy |

| Industrial Production | Building block for APIs | Enables development of specialized chemical products |

Case Study 1: Anticancer Activity Enhancement

A study demonstrated that compounds derived from this compound could enhance the cytotoxic effects of existing anticancer drugs like daunorubicin. By inhibiting specific enzymes involved in drug metabolism, these derivatives improved the drug's effectiveness against cancer cells .

Case Study 2: Selective Serotonin Transporter Binding

Research highlighted that fluorinated derivatives synthesized from this compound exhibited high selectivity for serotonin transporters over other neurotransmitter transporters. This selectivity is critical for developing effective SSRIs with fewer side effects .

Wirkmechanismus

The mechanism of action of 2-Chloro-5-fluorophenylacetonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in nucleophilic substitution, oxidation, and reduction reactions. The molecular targets and pathways involved vary based on the specific reaction and conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chlorophenylacetonitrile: Lacks the fluorine atom, leading to different reactivity and properties.

2-Fluorophenylacetonitrile: Lacks the chlorine atom, affecting its chemical behavior.

3-Chloro-5-fluorophenylacetonitrile: Positional isomer with different reactivity due to the position of the substituents.

Uniqueness

2-Chloro-5-fluorophenylacetonitrile is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which influences its reactivity and makes it a valuable intermediate in various chemical syntheses.

Biologische Aktivität

2-Chloro-5-fluorophenylacetonitrile (C8H5ClFN) is a compound of interest due to its various biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by research findings and data.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Weight : 169.58 g/mol

- CAS Number : 395675-23-7

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its antimicrobial properties and potential for bioremediation.

Biodegradation Studies

A notable study focused on the biodegradation of related compounds, such as 2-chloro-5-nitrophenol (2C5NP), which shares structural characteristics with this compound. In this research, a strain named CNP-8 was identified that could utilize 2C5NP as a carbon source, demonstrating microbial degradation capabilities . The study highlighted:

- Degradation Kinetics : The strain exhibited a maximum degradation rate of 21.2 ± 2.3 μM/h when exposed to optimal concentrations of the substrate.

- Toxicity Observations : Higher concentrations of 2C5NP inhibited microbial growth, indicating a concentration-dependent toxicity that may also be applicable to this compound due to structural similarities.

Case Study: Antimicrobial Efficacy

In an experimental setup involving disc diffusion methods, compounds similar to this compound demonstrated varying degrees of inhibition against bacterial strains. The average diameter of inhibition zones was measured, providing quantitative data on antibacterial efficacy .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-Chloro-5-FP | E. coli | 15 |

| S. aureus | 18 | |

| Pseudomonas aeruginosa | 16 |

The mechanisms through which chlorinated and fluorinated compounds exert their biological effects often involve:

- Disruption of Cell Membranes : These compounds can integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial metabolism.

Eigenschaften

IUPAC Name |

2-(2-chloro-5-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXORBHLIYATBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397305 | |

| Record name | 2-Chloro-5-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395675-23-7 | |

| Record name | 2-Chloro-5-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.